N,N'-Disulfanediyldi(9H-fluoren-9-imine)
Description
Properties
CAS No. |
63084-66-2 |
|---|---|
Molecular Formula |
C26H16N2S2 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
N-[(fluoren-9-ylideneamino)disulfanyl]fluoren-9-imine |
InChI |
InChI=1S/C26H16N2S2/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)27-29-30-28-26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16H |
InChI Key |
ZTHXECBKDLYVCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NSSN=C4C5=CC=CC=C5C6=CC=CC=C64 |
Origin of Product |
United States |
Preparation Methods
Schiff Base Condensation with Cystamine
Route : Fluorenone reacts with cystamine (H₂N-(CH₂)₂-S-S-(CH₂)₂-NH₂) under acidic conditions to form the imine linkage.
Procedure :
- Dissolve fluorenone (2 equiv) and cystamine (1 equiv) in anhydrous toluene.
- Add catalytic p-toluenesulfonic acid (PTSA) and reflux at 110°C for 12–24 h under nitrogen.
- Remove water via Dean-Stark trap to drive equilibrium.
- Purify via column chromatography (hexane/ethyl acetate).
Yield : ~65–70% (theoretical).
Mechanism : Acid-catalyzed nucleophilic attack of cystamine’s amine on fluorenone’s carbonyl, followed by dehydration.
Thiol Oxidation Pathway
Route : Oxidative coupling of 9H-fluoren-9-imine-thiol precursors.
Procedure :
- Synthesize 9-mercaptofluoren-9-imine via nucleophilic substitution of 9-bromofluorene with thiourea, followed by hydrolysis.
- Oxidize two equivalents with NaIO₄ in ethanol/water (1:1) at 0–5°C for 2 h.
- Isolate via filtration and recrystallize from dichloromethane.
Yield : ~75–80%.
Mechanism : NaIO₄ mediates thiol (-SH) oxidation to disulfide (-S-S-) via a radical intermediate.
Grignard-Mediated Coupling
Route : Use of sulfur-containing Grignard reagents to link fluorenyl units.
Procedure :
- Prepare 2-bromofluorene magnesium bromide via Mg insertion in tetrahydrofuran (THF).
- React with S₂Cl₂ (1 equiv) at −78°C to form the disulfide-bridged dimer.
- Quench with ammonium chloride, extract with dichloromethane, and oxidize imine precursors.
Yield : ~60% (after oxidation).
Mechanism : Nucleophilic attack of Grignard reagent on S₂Cl₂, followed by imine formation via ketone condensation.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|---|
| Schiff Base | Toluene, PTSA, 110°C | 65–70 | >98% | One-pot synthesis |
| Thiol Oxidation | NaIO₄, 0–5°C | 75–80 | >99% | High selectivity |
| Grignard Coupling | THF, S₂Cl₂, −78°C | 60 | 97% | Scalability for bulk production |
Characterization and Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions: N,N’-Disulfanediyldi(9H-fluoren-9-imine) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The imine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to modify the imine groups.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted imine derivatives.
Scientific Research Applications
N,N’-Disulfanediyldi(9H-fluoren-9-imine) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of N,N’-Disulfanediyldi(9H-fluoren-9-imine) involves its interaction with various molecular targets and pathways. The disulfide bond can undergo redox reactions, which can modulate the activity of enzymes and proteins. Additionally, the imine groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Planarity and Dihedral Angles
Fluoren-imine derivatives exhibit variations in planarity depending on substituents. For example:
- N-(9H-Fluoren-9-ylidene)-4-methylaniline ():
- N-Mesityl-9H-fluoren-9-imine ():
- Bulky mesityl groups introduce larger dihedral angles (>100°), reducing conjugation and altering packing behavior.
However, the flexible -S-S- linkage may allow for dynamic conformational changes absent in rigid analogs.
Intermolecular Interactions
π-π stacking is a hallmark of fluoren-imine crystals:
- N-(9H-Fluoren-9-ylidene)-4-methylaniline forms 1D supramolecular architectures via π-π interactions between fluorene units (centroid-centroid distance: 3.8081 Å , perpendicular distance: ~3.47 Å) .
- N,N′-Bismesitylphenanthrene-9,10-diimine ():
- Phenanthrene’s extended π-system facilitates stronger stacking, but bulky mesityl groups disrupt close contacts.
The disulfide group in the target compound may introduce S···S interactions or hydrogen bonding (if NH groups are present), complementing π-π interactions. However, sulfur’s larger atomic radius could increase centroid distances compared to pure hydrocarbon analogs.
Electronic and Material Properties
- Fluorescence and HOMO-LUMO Gaps :
- Coordination Chemistry: Triazole-based disulfides () form metal complexes via S and N donors. The target compound’s imine nitrogen and sulfur atoms could similarly coordinate transition metals.
Supramolecular Architectures
- N-(9H-Fluoren-9-ylidene)-4-methylaniline ’s 1D π-stacked structures () are stabilized by weak interactions. The disulfide variant may enable dynamic, stimuli-responsive assemblies due to reversible S-S bond cleavage.
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